2-ブロモベンズアルデヒドジエチルアセタール

概要

説明

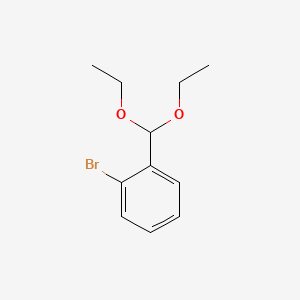

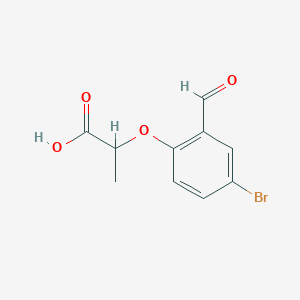

2-Bromobenzaldehyde diethyl acetal is a chemical compound that serves as an intermediate in various organic synthesis processes. It is characterized by the presence of a bromine atom ortho to the formyl group and protected aldehyde functionality in the form of a diethyl acetal. This compound is of interest due to its potential applications in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 2-Bromobenzaldehyde diethyl acetal derivatives can be achieved through different methods. One approach involves the direct metallation of p-bromobenzaldehyde-diethyl-acetal using lithium and n-butyl lithium, which results in the formation of p-lithiobenzaldehyde-diethyl-acetal with yields of 11% and 20%, respectively . Another method described for the synthesis of oxygenated ortho-methylbenzaldehyde derivatives, which are structurally related to 2-Bromobenzaldehyde diethyl acetal, employs a two-step procedure starting from commercially available bromoarenes. This process includes a highly regioselective [2+2] cycloaddition with acetaldehyde lithium enolate followed by ring opening under basic conditions .

Molecular Structure Analysis

Chemical Reactions Analysis

2-Bromobenzaldehyde diethyl acetal can undergo various chemical reactions. For instance, it can react with carboxylic acids in the presence of a palladium catalyst under carbon monoxide pressure to yield 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates . Additionally, the attempted acetal formation of a structurally similar compound, 2,4,6-trihydroxybenzaldehyde, resulted in an unexpected xanthylium product, indicating that acetal formation can be sensitive to reaction conditions and may lead to unexpected products .

Physical and Chemical Properties Analysis

科学的研究の応用

有機合成のビルディングブロック

2-ブロモベンズアルデヒドジエチルアセタール: は、有機合成において汎用性の高いビルディングブロックとして機能します。その構造により、化合物のブロモ基とアセタール基を導入することができ、様々な化学反応を通じてさらに操作できます。 例えば、臭素原子が他の求核剤に置き換わる求核置換反応を受けるか、縮合反応で使用してより複雑な分子を形成できます .

化学反応における触媒

この化合物は、特定の化学反応の触媒として使用されます。反応の遷移状態を安定化させる能力により、反応速度が向上し、収率が向上します。 特に、アルドール縮合反応を触媒することができます。アルドール縮合反応は、多くの有機分子における炭素-炭素結合の形成において基本的な反応です .

医薬品合成の中間体

医薬品業界では、2-ブロモベンズアルデヒドジエチルアセタールは、様々な薬物の合成における中間体として使用されます。 その反応性と他の官能基への変換の容易さにより、複雑な分子の構築に特に役立ちます .

材料科学における用途

この化合物のユニークな特性により、材料科学の用途に適しています。ポリマーの合成や架橋剤として使用して、材料の特性を強化できます。 臭素原子は、材料に難燃性を付与するために使用できます .

抗がん研究

2-ブロモベンズアルデヒドジエチルアセタール: は、抗がん剤である(-)-タキソールの全合成における重要な出発物質です。 タキソールは、様々な癌の治療に使用されるよく知られた化学療法薬であり、その複雑な構造の合成には、多くの場合、この化合物を出発点として使用することが必要です .

染料と顔料の調製

この化合物は、その化学構造により、染料と顔料の調製にも使用されます。他の化合物と反応して発色団を形成することができます。発色団は、分子の色を決定する部分です。 この用途は、繊維や印刷業界において重要です .

Safety and Hazards

作用機序

Target of Action

2-Bromobenzaldehyde diethyl acetal is a type of organic compound known as an acetal . Acetals are often used in organic synthesis as protecting groups for carbonyl groups . The primary targets of 2-Bromobenzaldehyde diethyl acetal are therefore carbonyl-containing compounds, where it can protect the carbonyl group from unwanted reactions .

Mode of Action

The mode of action of 2-Bromobenzaldehyde diethyl acetal involves its reaction with carbonyl-containing compounds to form a protected acetal . This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the alcohol . The resulting acetal is resistant to bases, reducing agents, and nucleophiles, allowing other parts of the molecule to be selectively reacted .

Biochemical Pathways

The exact biochemical pathways affected by 2-Bromobenzaldehyde diethyl acetal would depend on the specific carbonyl-containing compound it is reacting with. In general, the formation of an acetal can prevent unwanted side reactions in biochemical pathways that involve carbonyl-containing compounds .

Pharmacokinetics

As an organic compound, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .

Result of Action

The primary result of the action of 2-Bromobenzaldehyde diethyl acetal is the protection of carbonyl groups in organic compounds . This can prevent unwanted side reactions and allow for selective reactions elsewhere in the molecule .

Action Environment

The action of 2-Bromobenzaldehyde diethyl acetal is influenced by environmental factors such as pH and temperature . Acidic conditions are necessary for the formation of the acetal . Additionally, the reaction is reversible and can be driven to completion by removing the water produced in the reaction .

特性

IUPAC Name |

1-bromo-2-(diethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-3-13-11(14-4-2)9-7-5-6-8-10(9)12/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDGYQVYBWGBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392903 | |

| Record name | 2-Bromobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35822-58-3 | |

| Record name | 2-Bromobenzaldehyde diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-(diethoxymethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

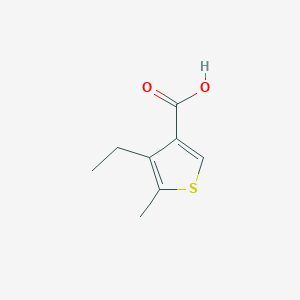

![3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1273343.png)

![[2-(1,3-thiazol-2-ylcarbamoyl)phenyl] Acetate](/img/structure/B1273344.png)

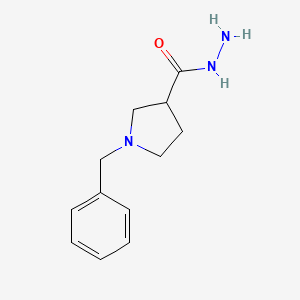

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B1273352.png)

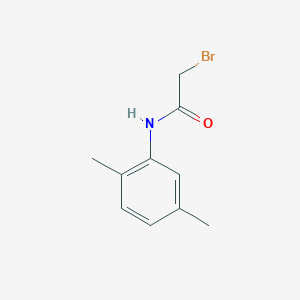

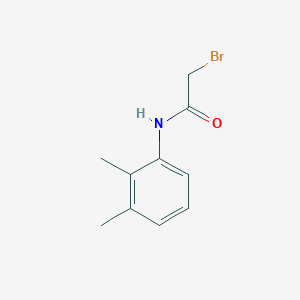

![2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1273356.png)